1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
Description
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide features a hybrid heterocyclic architecture:
- Tetrahydropyridazine core: A six-membered ring with a ketone group at position 6, offering hydrogen-bonding sites.
- (2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene: A thiazole-derived enamine moiety, common in bioactive molecules due to its π-conjugation and metal-chelating properties .
- Carboxamide linker: Enhances solubility and facilitates intermolecular interactions.
Properties
Molecular Formula |
C13H16N4O4S2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C13H16N4O4S2/c1-8-6-22-13(14-8)15-12(19)10-2-3-11(18)17(16-10)9-4-5-23(20,21)7-9/h6,9H,2-5,7H2,1H3,(H,14,15,19) |
InChI Key |
VEKYQNXOESOUHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=NN(C(=O)CC2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide involves multiple steps, including the formation of the dioxidotetrahydrothiophen ring and the thiazolylidene group. The reaction conditions typically require specific reagents and catalysts to ensure the correct formation of each functional group. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophen ring can be further oxidized under specific conditions.
Reduction: The thiazolylidene group can be reduced to form different derivatives.
Substitution: The carboxamide group can participate in substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dioxidotetrahydrothiophen ring and thiazolylidene group may interact with enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Differences
*Calculated based on formula.
Functional Group Analysis
- Sulfone vs. Ester Groups: The target compound’s sulfone group (tetrahydrothiophene 1,1-dioxide) enhances polarity compared to ester-containing analogs like diethyl 8-cyano-7-(4-nitrophenyl)-... , which exhibit lower aqueous solubility.
- Thiazole-enamine vs.
- Carboxamide vs. Thiosemicarbazide : The carboxamide linker in the target compound may improve metabolic stability relative to thiosemicarbazides, which are prone to hydrolysis .
Physicochemical Properties
- Solubility: The sulfone and carboxamide groups in the target compound suggest higher solubility in polar aprotic solvents compared to non-polar analogs .
- Thermal Stability : Melting points for analogs range widely (e.g., 215–245°C for imidazopyridines ), but data for the target compound are unavailable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
